molecular formula C22H14ClN3O4 B5343853 2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid

2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid

Cat. No.: B5343853
M. Wt: 419.8 g/mol
InChI Key: RTRZMPWFPNILOU-JYRVWZFOSA-N
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Description

2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives . The furan ring can be introduced via a cyclization reaction involving appropriate precursors . The final step involves the coupling of the benzimidazole and furan moieties with the benzoic acid derivative under specific conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the overall efficiency of the process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The furan ring and cyano group may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-{5-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl}benzoic acid is unique due to its combination of a benzimidazole moiety with a furan ring and a benzoic acid derivative. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-4-[5-[(Z)-2-cyano-2-(6-methoxy-1H-benzimidazol-2-yl)ethenyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O4/c1-29-14-3-6-18-19(10-14)26-21(25-18)13(11-24)8-15-4-7-20(30-15)12-2-5-16(22(27)28)17(23)9-12/h2-10H,1H3,(H,25,26)(H,27,28)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZMPWFPNILOU-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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